Tetradecanamide acetate
Description
Tetradecanamide acetate is a derivative of tetradecanamide (C₁₄H₂₉NO), where an acetate group (CH₃COO⁻) is appended, likely modifying its solubility, reactivity, and biological activity. For instance, tetradecanamide derivatives such as N-(2-phenylethyl)-tetradecanamide and N-(2,6-diaminohexyl) tetradecanamide have been isolated from marine sponges and studied for their structural properties . The acetate group may enhance hydrogen bonding or alter pharmacokinetics compared to non-acetylated analogs.
Properties
CAS No. |
2016-54-8 |
|---|---|
Molecular Formula |
C14H31N.C2H4O2 C16H35NO2 |
Molecular Weight |
273.45 g/mol |
IUPAC Name |
acetic acid;tetradecan-1-amine |
InChI |
InChI=1S/C14H31N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h2-15H2,1H3;1H3,(H,3,4) |
InChI Key |
VDWRUZRMNKZIAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN.CC(=O)O |
Related CAS |
2016-42-4 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecanamide acetate can be synthesized through the reaction of tetradecanoic acid with acetic anhydride in the presence of a catalyst. The reaction typically involves heating the mixture to a specific temperature to facilitate the formation of the amide bond. The reaction conditions, such as temperature and time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tetradecanamide acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Tetradecanamide acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tetradecanamide acetate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs: Chain Length and Functional Groups
Tetradecanamide (C₁₄H₂₉NO)
- Molecular Weight : 227.39 g/mol.
- Properties: Found in marine sponges, with a melting point of ~136°C (based on historical data) . Limited toxicity data; classified as R&D-use only due to incomplete characterization .
Pentadecanamide (C₁₅H₃₁NO)
- Molecular Weight : 241.41 g/mol.
- Properties : Longer alkyl chain increases hydrophobicity. Safety data indicate precautions for inhalation and skin contact, though toxicity specifics are unavailable .
N-(m-tolyl) Tetradecanamide (C₂₁H₃₅NO)
- Synthesis : Yield of 65.53%, with IR peaks at 3448 cm⁻¹ (NH stretch) and 2919 cm⁻¹ (aromatic CH stretch) .
N-(2-Phenylethyl)-tetradecanamide (C₂₂H₃₅NO)
- Source : Isolated from the sponge Theonella swinhoei .
- Significance : Demonstrates the role of aromatic substituents in enhancing binding to biological targets.
Acetylated Derivatives
Decanamide, N-[4-[(aminoiminomethyl)amino]butyl]-, monoacetate (C₁₆H₃₁N₅O₂)
- Molecular Weight : 344.28 g/mol (computed).
- Properties : Polar surface area (PSA) of 116.81 Ų, indicating moderate solubility .
Tetradecanamide Acetate (Hypothetical)
- Expected Formula: Likely C₁₆H₃₁NO₂ (tetradecanamide + acetate).
- Predicted Properties: Higher solubility in polar solvents compared to non-acetylated analogs due to the acetate group.
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